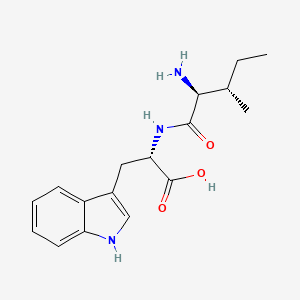

H-ILE-TRP-OH

Vue d'ensemble

Description

BNC210, également connu sous le nom d'IW-2143 lorsqu'il était sous licence d'Ironwood Pharmaceuticals, est un médicament anxiolytique développé par Bionomics Limited. Il agit par modulation allostérique négative du récepteur nicotinique de l'acétylcholine alpha-7. BNC210 est actuellement à l'étude pour le traitement du syndrome de stress post-traumatique et a démontré une réduction cliniquement significative de l'anxiété dans les modèles animaux et les essais de phase I .

Applications De Recherche Scientifique

BNC210 has a wide range of scientific research applications, including:

Chemistry: BNC210 is used as a model compound in studies involving peptide synthesis and modification.

Biology: BNC210 is studied for its effects on the alpha-7 nicotinic acetylcholine receptor and its potential role in modulating neural activity.

Medicine: BNC210 is being investigated for its potential to treat anxiety disorders, post-traumatic stress disorder, and other neuropsychiatric conditions. .

Mécanisme D'action

Target of Action

The primary target of BNC210, also known as H-ILE-TRP-OH, Isoleucyl-Tryptophan, Ile-Trp, or L-ISOLEUCYL-L-TRYPTOPHAN, is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.

Mode of Action

BNC210 acts as a negative allosteric modulator (NAM) for the α7 nAChR . As a NAM, it binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand (acetylcholine) binds. This binding causes a conformational change in the receptor, which results in reduced receptor sensitivity to acetylcholine.

Pharmacokinetics

It is mentioned that bnc210 is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

BNC210 exhibits acute anxiolytic activity in rodent models of anxiety . This suggests that it may reduce neuronal excitability and modulate synaptic transmission in brain regions associated with anxiety, leading to an overall reduction in anxiety-like behaviors.

Analyse Biochimique

Biochemical Properties

Isoleucyl-Tryptophan is synthesized by the enzyme α-amino acid ester hydrolase (AEH) from isoleucyl methyl ester and tryptophan . The enzyme has wide substrate specificity and maximal activity at pH 9.0 and 30 °C . The synthesis of Isoleucyl-Tryptophan has been observed in Stenotrophomonas maltophilia, a bacterium that produces AEH .

Cellular Effects

Isoleucyl-Tryptophan, as BNC210, acts as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This modulation has been associated with anxiolytic effects in both animal models and Phase I trials . It is devoid of significant sedation or memory-impairing side effects .

Molecular Mechanism

The molecular mechanism of Isoleucyl-Tryptophan involves its binding to the α7-nicotinic acetylcholine receptor, where it acts as a negative allosteric modulator . This means that it binds to a site different from the traditional nicotine binding site and decreases the activity of the ligand-gated ion channel .

Temporal Effects in Laboratory Settings

The temporal effects of Isoleucyl-Tryptophan in laboratory settings are not well-documented. The effects of BNC210, a form of Isoleucyl-Tryptophan, have been studied. BNC210 has demonstrated clinically significant anxiety reduction in both animal models and in Phase I trials .

Dosage Effects in Animal Models

The dosage effects of Isoleucyl-Tryptophan in animal models are not well-documented. Bnc210, a form of Isoleucyl-Tryptophan, has been studied in animal models. It has shown to be effective in reducing anxiety without significant sedation or memory-impairing side effects .

Metabolic Pathways

Isoleucyl-Tryptophan is part of the dipeptide synthesis pathway, where it is synthesized from isoleucyl methyl ester and tryptophan by the enzyme α-amino acid ester hydrolase . Tryptophan, one of the components of Isoleucyl-Tryptophan, is metabolized via the kynurenine and serotonin pathways in mammalian cells .

Transport and Distribution

Bnc210, a form of Isoleucyl-Tryptophan, is rapidly absorbed and reaches close to maximal concentrations in the blood in approximately one hour .

Subcellular Localization

It is known that the α7-nicotinic acetylcholine receptor, which Isoleucyl-Tryptophan modulates, is located in the cell membrane . Therefore, it can be inferred that Isoleucyl-Tryptophan may also localize to the cell membrane to exert its effects.

Méthodes De Préparation

La préparation de BNC210 implique des voies de synthèse qui comprennent l'utilisation de L-isoleucyl et de L-tryptophane comme matières premières. Les conditions réactionnelles impliquent généralement la formation de liaisons peptidiques entre ces acides aminés. Les méthodes de production industrielle pour BNC210 ne sont pas largement décrites dans la littérature, mais elles impliquent probablement des techniques de synthèse peptidique standard, y compris la synthèse peptidique en phase solide et la synthèse en phase solution .

Analyse Des Réactions Chimiques

BNC210 subit différents types de réactions chimiques, notamment :

Réduction : les réactions de réduction impliquant BNC210 ne sont généralement pas rapportées.

Substitution : BNC210 peut participer à des réactions de substitution, en particulier celles impliquant la modification de ses liaisons peptidiques.

Les réactifs et les conditions utilisés dans ces réactions comprennent les agents oxydants et réducteurs standard, ainsi que les réactifs de couplage peptidique. Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la molécule de BNC210 .

Applications de recherche scientifique

BNC210 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : BNC210 est utilisé comme composé modèle dans les études impliquant la synthèse et la modification de peptides.

Biologie : BNC210 est étudié pour ses effets sur le récepteur nicotinique de l'acétylcholine alpha-7 et son rôle potentiel dans la modulation de l'activité neuronale.

Médecine : BNC210 est à l'étude pour son potentiel à traiter les troubles anxieux, le syndrome de stress post-traumatique et d'autres troubles neuropsychiatriques. .

Mécanisme d'action

BNC210 exerce ses effets par modulation allostérique négative du récepteur nicotinique de l'acétylcholine alpha-7. Ce mécanisme implique la liaison à un site du récepteur distinct du site actif, ce qui entraîne une diminution de l'activité du récepteur. Les cibles moléculaires et les voies impliquées comprennent la modulation de la signalisation cholinergique, qui joue un rôle crucial dans les réponses à l'anxiété et au stress .

Comparaison Avec Des Composés Similaires

BNC210 est unique dans son mécanisme d'action par rapport à d'autres composés anxiolytiques. Les composés similaires comprennent :

Diazepam : Une benzodiazépine qui agit comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique.

Buspirone : Un agoniste du récepteur de la sérotonine utilisé pour traiter le trouble anxieux généralisé.

Pregabaline : Un gabapentinoïde qui module les canaux calciques pour exercer des effets anxiolytiques.

L'unicité de BNC210 réside dans sa capacité à moduler le récepteur nicotinique de l'acétylcholine alpha-7 sans provoquer de sédation ou de dépendance significative, qui sont des effets secondaires courants d'autres anxiolytiques .

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPESWOSNFUCJ-LKTVYLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029559 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-06-5 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.